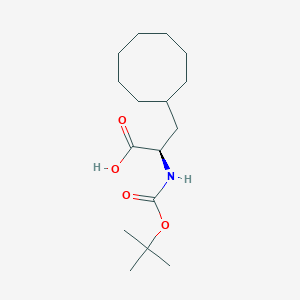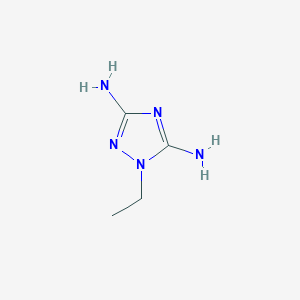
1-ethyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 and amino groups at positions 3 and 5 of the triazole ring. It has a molecular formula of C4H9N5 and a molecular weight of 127.15 g/mol .
Preparation Methods
The synthesis of 1-ethyl-1H-1,2,4-triazole-3,5-diamine can be achieved through various synthetic routes. One common method involves the reaction of ethyl hydrazine with cyanamide, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
1-Ethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazole-3,5-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and DNA. As an inhibitor of DNA synthesis, it binds to specific sites on the DNA molecule, preventing the replication process. This action is crucial in its potential use as an antitumor agent, where it can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
1-Ethyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds such as:
1H-1,2,4-Triazole-3,5-diamine: Lacks the ethyl group at position 1, which may affect its reactivity and applications.
1-Acyl-1H-1,2,4-triazole-3,5-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C4H9N5 |
|---|---|
Molecular Weight |
127.15 g/mol |
IUPAC Name |
1-ethyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C4H9N5/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3,(H4,5,6,7,8) |
InChI Key |
GUSUKOLMBIDYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



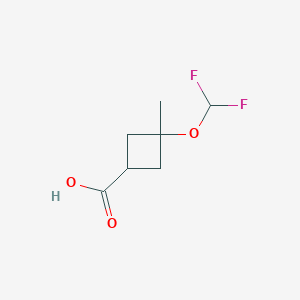

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
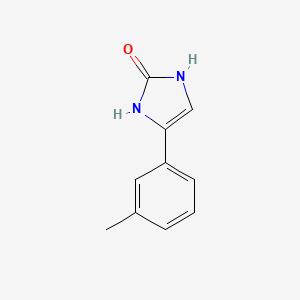


![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
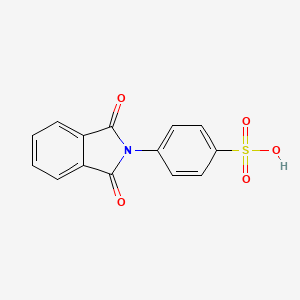
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
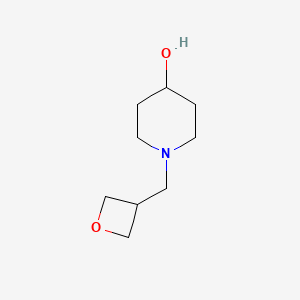

![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
